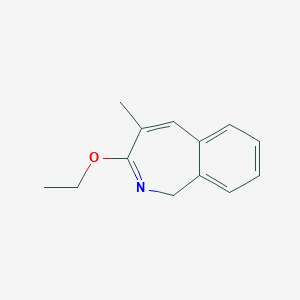

3-Ethoxy-4-methyl-1H-2-benzazepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxy-4-methyl-1H-2-benzazepine, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anxiolytic Properties

Research indicates that 3-Ethoxy-4-methyl-1H-2-benzazepine exhibits significant anxiolytic activity. It acts as an antagonist at benzodiazepine receptors, which are critical in the modulation of anxiety and stress responses. This property positions it as a potential therapeutic agent for anxiety disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

CCR5 Antagonism

Another notable application is its role as a CCR5 antagonist. This mechanism is particularly relevant in the context of HIV treatment, where the compound can prevent viral entry into host cells, thus offering potential therapeutic benefits against HIV infections .

Table 1: Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anxiolytic | Benzodiazepine receptor antagonism | Anxiety disorders |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Rheumatoid arthritis, inflammatory bowel disease |

| CCR5 Antagonism | Inhibition of HIV entry into cells | HIV treatment |

Case Study 1: Anxiolytic Efficacy

In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, measured through behavioral assays such as the elevated plus maze and open field tests. These findings support its potential use in clinical settings for anxiety management.

Case Study 2: Inflammatory Response Modulation

A study focused on the anti-inflammatory effects of this compound involved administering the compound to models with induced inflammation. The results demonstrated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, highlighting its therapeutic potential in managing chronic inflammatory conditions.

化学反应分析

Hydrogenation and Reduction Reactions

Benzazepines with unsaturated bonds undergo catalytic hydrogenation to yield saturated derivatives. For example:

-

Catalytic Hydrogenation :

-

Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates (e.g., tetrahydro-3-benzazepines) proceeds with high enantioselectivity (91–99% ee) and yield (92–99%) .

-

Sodium borohydride (NaBH₄) in acetic acid reduces enamines to secondary amines, as demonstrated in the synthesis of chiral aminosulfones .

-

Electrophilic Substitution

The benzazepine ring’s aromatic system allows for electrophilic substitution, particularly at positions activated by substituents.

-

Bromination :

| Reagent | Conditions | Site of Substitution | Product |

|---|---|---|---|

| Br₂ | AcOH, 20 h, 25°C | Position 4 (para to -OH) | 4-Bromo-benzazepine derivative |

Ring Expansion and Functionalization

Benzazepines participate in cyclization and ring-expansion reactions:

-

Schmidt Reaction :

-

Friedel-Crafts Alkylation :

Oxidation and Functional Group Interconversion

-

Oxidation of Methyl Groups :

-

Ether Cleavage :

Radical Reactions

Radical-mediated processes, such as tributyltin hydride (Bu₃SnH) reactions, enable lactam formation from azido-β-keto esters . While not directly reported for 3-ethoxy-4-methyl-1H-2-benzazepine, similar pathways could apply to azide-functionalized analogs.

属性

CAS 编号 |

143265-93-4 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC 名称 |

3-ethoxy-4-methyl-1H-2-benzazepine |

InChI |

InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3 |

InChI 键 |

RBUKBSISIAZILS-UHFFFAOYSA-N |

SMILES |

CCOC1=NCC2=CC=CC=C2C=C1C |

规范 SMILES |

CCOC1=NCC2=CC=CC=C2C=C1C |

同义词 |

1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。